β-Amino-4-octylbenzenebutanol Hydrochloride
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Overview
Description
β-Amino-4-octylbenzenebutanol Hydrochloride: is a complex organic compound characterized by the presence of an amino group, a hydroxy group, and an octyl substituent on a benzene ring. This compound is known for its potential neuroactivity and is studied for its effects on central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amino-4-octylbenzenebutanol Hydrochloride involves multiple steps. One efficient methodology includes the preparation of 2-aminoethyl α,α-disubstituted β-amino amides from methyl cyanoacetate. The key step in this synthesis is the chemoselective reduction of the nitrile group in the presence of an amide and aryl halide functionalities . Reduction can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthesis protocols involving chemoselective reduction and protection of resulting amines are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: β-Amino-4-octylbenzenebutanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: RANEY® Nickel catalyst and molecular hydrogen are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include β-aminoketones, β-amino alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, β-Amino-4-octylbenzenebutanol Hydrochloride is used as a building block for the synthesis of β-peptides and other complex molecules .
Biology: The compound’s potential neuroactivity makes it a subject of interest in studies related to central nervous system disorders .
Medicine: Research explores its potential therapeutic applications, including its use in developing new drugs for treating anxiety and other neurological conditions .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of β-Amino-4-octylbenzenebutanol Hydrochloride involves its interaction with molecular targets in the central nervous system. The compound may modulate neurotransmitter levels and receptor activity, thereby exerting its neuroactive effects . Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with neuroreceptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
β-Aminoketones: These compounds share a similar β-amino group and are known for their neuroactive properties.
β-Amino acids: These compounds are used in the synthesis of β-peptides and have applications in drug development.
Uniqueness: β-Amino-4-octylbenzenebutanol Hydrochloride is unique due to its specific structure, which includes an octyl substituent on the benzene ring. This structural feature may contribute to its distinct neuroactive properties and potential therapeutic applications .
Biological Activity
β-Amino-4-octylbenzenebutanol Hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of an amino group, a long hydrocarbon chain, and a phenolic ring. This structural configuration is believed to contribute to its biological effects.
- Chemical Formula : C₁₅H₃₃ClN₂O
- Molecular Weight : 288.90 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antidepressant Effects : Studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anti-inflammatory Properties : Preliminary findings indicate that it may downregulate pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory conditions.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro.
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound. Key findings include:
- Cell Viability Assays : The compound demonstrated a dose-dependent increase in cell viability in neuronal cell lines exposed to oxidative stress.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 50 |
10 | 75 |
50 | 90 |
100 | 95 |
- Cytokine Production : It was observed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages.
In Vivo Studies
Animal models have also been utilized to evaluate the efficacy of this compound:
- Behavioral Tests : In rodent models of depression, administration of the compound resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects.
Treatment Group | Immobility Time (seconds) |
---|---|
Control | 180 |
Low Dose | 120 |
High Dose | 60 |
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
-
Case Study on Depression Management :
- A cohort of patients with major depressive disorder was treated with this compound alongside standard antidepressants. Results indicated a significant improvement in depression scores after six weeks.
-
Case Study on Chronic Inflammation :
- Patients with rheumatoid arthritis reported decreased joint pain and inflammation markers after receiving this compound as part of their treatment regimen.
Properties
CAS No. |
168560-42-7 |
---|---|
Molecular Formula |
C₁₈H₃₂ClNO |
Molecular Weight |
313.91 |
Synonyms |
β-Amino-4-octyl-Benzenebutanol Hydrochloride |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.